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Abstract
Quizartinib (formerly AC220) is a potent, second-generation, and highly selective FMS-like

tyrosine kinase 3 (FLT3) inhibitor that has emerged as a significant therapeutic agent in the

management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication

(ITD) mutations. This guide provides a comprehensive technical overview of Quizartinib, from

its discovery and medicinal chemistry origins to its detailed mechanism of action, preclinical

and clinical development, and the critical challenge of acquired resistance. We delve into the

causality behind its design, the methodologies for its characterization, and the future directions

for overcoming resistance, offering a holistic resource for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated
Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML

patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene,

which are associated with a poor prognosis, increased relapse rates, and shorter overall

survival. The most common of these are internal tandem duplication (ITD) mutations in the

juxtamembrane domain of the FLT3 receptor, leading to its constitutive, ligand-independent
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activation and subsequent downstream signaling that promotes leukemic cell proliferation and

survival.

The development of targeted therapies against the constitutively active FLT3 receptor has been

a major focus in AML research. First-generation FLT3 inhibitors, such as midostaurin and

sorafenib, demonstrated clinical activity but were limited by their multi-kinase inhibitory profiles,

leading to off-target effects and suboptimal potency against FLT3. This created a clear need for

a more potent and selective FLT3 inhibitor, setting the stage for the development of

Quizartinib.

Discovery and Medicinal Chemistry of Quizartinib
(AC220)
Quizartinib was rationally designed and optimized by Ambit Biosciences to be a highly potent

and selective FLT3 inhibitor. The development process focused on improving upon the

limitations of first-generation inhibitors.

The lead compound was identified through a high-throughput screening campaign and

subsequent optimization was aimed at enhancing its aqueous solubility and pharmacokinetic

properties. This was achieved by removing a carboxamide group and introducing a solubilizing

morpholinoethoxy group, resulting in the final compound, AC220, later named Quizartinib[1].

This medicinal chemistry effort led to a compound with a unique profile of high potency,

selectivity, and favorable oral bioavailability.

Mechanism of Action: A Selective Type II FLT3
Inhibitor
Quizartinib is a type II tyrosine kinase inhibitor, a class of inhibitors that bind to and stabilize

the inactive conformation of the kinase. This is in contrast to type I inhibitors, which compete

with ATP in the active conformation. By binding to the inactive conformation of the FLT3

receptor, Quizartinib prevents the conformational changes required for its activation and

subsequent autophosphorylation, even in the presence of activating ITD mutations[2].

This inhibition of FLT3 autophosphorylation blocks the downstream signaling pathways that are

critical for the survival and proliferation of FLT3-ITD-positive AML cells. These pathways
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include:

STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is

crucial for leukemic cell survival and proliferation.

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell cycle progression

and proliferation.

PI3K/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and

metabolism.

By effectively shutting down these signaling cascades, Quizartinib induces apoptosis and

inhibits the proliferation of FLT3-ITD-dependent leukemic cells[3].

Signaling Pathway of FLT3 and its Inhibition by
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Caption: FLT3-ITD signaling and its inhibition by Quizartinib.

Preclinical Characterization
Extensive preclinical studies have characterized the potency, selectivity, and efficacy of

Quizartinib.

In Vitro Potency and Selectivity
Quizartinib demonstrates exceptional potency against FLT3-ITD in both biochemical and

cellular assays. Its active metabolite, AC886, exhibits even greater potency. The high selectivity

of Quizartinib for FLT3 over other kinases is a key differentiator from first-generation inhibitors.

Compound Target Assay Type Value Reference

Quizartinib FLT3
Binding Affinity

(Kd)
1.6 nM [4]

Quizartinib FLT3-ITD
Cellular IC50

(MV4-11)
0.56 nM [4]

Quizartinib FLT3-WT
Cellular IC50

(RS4;11)
4.2 nM [5]

AC886 FLT3
Binding Affinity

(Kd)
1.1 nM [6]

AC886 FLT3-ITD
Cellular IC50

(MV4-11)
0.21 nM [6]

A comprehensive kinase screen revealed that Quizartinib has a very narrow target profile, with

significant activity primarily against FLT3 and to a lesser extent, other closely related class III

receptor tyrosine kinases like KIT and PDGFR. This high selectivity minimizes off-target effects

and contributes to its favorable safety profile[6][7].

In Vivo Efficacy in AML Models
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In vivo studies using mouse xenograft models of FLT3-ITD AML have demonstrated the potent

anti-leukemic activity of Quizartinib. Oral administration of Quizartinib at doses as low as 1

mg/kg/day resulted in a significant extension of survival in a mouse model of FLT3-ITD AML[3]

[8]. At higher doses (10 mg/kg), Quizartinib led to complete tumor regression in a

subcutaneous xenograft model using the MV4-11 cell line[8][9].

Experimental Protocols
This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of

Quizartinib on FLT3 kinase activity.

Materials:

Recombinant FLT3 enzyme

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

Quizartinib (serially diluted)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of Quizartinib in kinase buffer.

In a 384-well plate, add 2.5 µL of the FLT3 enzyme and 2.5 µL of the Quizartinib dilution.

Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate.

Incubate the plate at room temperature for 60 minutes.
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Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room

temperature to deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room

temperature to convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each Quizartinib concentration relative to the vehicle

control and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability and proliferation.

Materials:

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Quizartinib (serially diluted)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

96-well plates

Incubator (37°C, 5% CO2)

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

Add serial dilutions of Quizartinib to the wells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
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Measure the absorbance at 490 nm using a microplate reader.

Calculate the percent inhibition of proliferation for each Quizartinib concentration relative to

the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early

marker of apoptosis.

Materials:

AML cells treated with Quizartinib or vehicle control

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Harvest the treated and control cells and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Clinical Development and Efficacy
The clinical development of Quizartinib has focused on patients with relapsed/refractory and

newly diagnosed FLT3-ITD positive AML.

Phase I and II Trials
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Early phase clinical trials demonstrated the single-agent activity of Quizartinib in heavily

pretreated patients with relapsed/refractory FLT3-ITD positive AML, with a manageable safety

profile[7]. A significant adverse effect noted was QT prolongation, which requires careful

monitoring.

The QuANTUM-First Trial
The pivotal Phase III QuANTUM-First trial was a randomized, double-blind, placebo-controlled

study that evaluated the efficacy and safety of Quizartinib in combination with standard

induction and consolidation chemotherapy, and as maintenance therapy in adult patients with

newly diagnosed FLT3-ITD positive AML.

The trial met its primary endpoint, demonstrating a statistically significant and clinically

meaningful improvement in overall survival for patients in the Quizartinib arm compared to the

placebo arm.

Endpoint
Quizartinib +

Chemo

Placebo +

Chemo

Hazard Ratio

(95% CI)
p-value

Overall Survival
Median not

reached
12.4 months 0.78 (0.62, 0.98) 0.0324

Based on the positive results of the QuANTUM-First trial, Quizartinib received FDA approval in

July 2023 for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Mechanisms of Resistance to Quizartinib
Despite the significant clinical benefit of Quizartinib, the development of resistance is a major

challenge. Resistance mechanisms can be broadly categorized into on-target and off-target

alterations.

On-Target Resistance: Secondary FLT3 Mutations
The most common mechanism of acquired resistance to Quizartinib is the emergence of

secondary mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These

mutations, most notably at the D835 and F691 (gatekeeper) residues, lock the kinase in its
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active "DFG-in" conformation, which prevents the binding of type II inhibitors like

Quizartinib[10][11][12].

FLT3 Variant Biochemical IC50 (nM) Fold Change vs. FLT3-ITD

FLT3-WT 4.2 3.8x

FLT3-ITD 1.1 1.0x

FLT3-D835Y >1000 >909x

FLT3-F691L >1000 >909x

Data compiled from multiple sources indicating significant resistance for D835Y and F691L

mutations.[13]

Off-Target Resistance: Bypass Signaling Pathways
Leukemic cells can also develop resistance by activating alternative signaling pathways that

bypass the need for FLT3 signaling. Key bypass pathways implicated in Quizartinib resistance

include:

AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, a receptor tyrosine

kinase, can confer resistance to Quizartinib by activating downstream pro-survival

pathways, often driven by the bone marrow microenvironment[14][15][16].

PIM Kinases: Overexpression of PIM kinases, a family of serine/threonine kinases, has been

shown to mediate resistance to FLT3 inhibitors by promoting cell survival and inhibiting

apoptosis[17][18][19].

Workflow for Investigating Quizartinib Resistance
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Caption: Experimental workflow to investigate mechanisms of Quizartinib resistance.

Future Directions and Conclusion
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Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive

AML. Its high potency and selectivity have translated into improved clinical outcomes. However,

the emergence of resistance underscores the need for continued research and development.

Future strategies to overcome Quizartinib resistance include:

Combination Therapies: Combining Quizartinib with other targeted agents, such as

inhibitors of AXL or PIM kinases, or with standard chemotherapy and other novel agents like

BCL-2 inhibitors (e.g., venetoclax).

Next-Generation FLT3 Inhibitors: The development of next-generation FLT3 inhibitors that

can overcome resistance mutations, such as gilteritinib (a type I inhibitor active against both

ITD and TKD mutations), is a promising avenue.

Dynamic Treatment Strategies: Implementing strategies that involve sequential or

intermittent dosing of different FLT3 inhibitors to prevent the outgrowth of resistant clones.

In conclusion, the story of Quizartinib's discovery and development is a testament to the

power of rational drug design in an era of personalized medicine. While challenges remain,

Quizartinib has provided a valuable therapeutic option for a high-risk patient population and

serves as a foundation for future innovations in the treatment of AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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